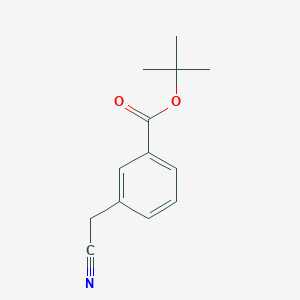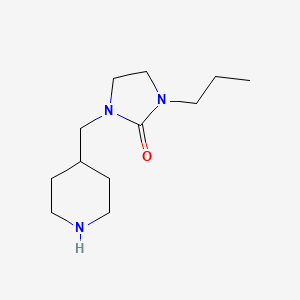
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core structure. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both piperidine and imidazolidinone rings in its structure makes it a versatile molecule for various chemical transformations and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-isobutyl-2-imidazolidinone with piperidine-4-carboxaldehyde under catalytic conditions. The reaction typically requires a Lewis acid catalyst and proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient and scalable synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The imidazolidinone ring is known to interact with active sites of enzymes, while the piperidine ring can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one Hydrochloride: A hydrochloride salt form with similar chemical properties.
1-Isobutyl-2-imidazolidinone: A precursor in the synthesis of the target compound.
Piperidine-4-carboxaldehyde: A key intermediate used in the synthesis.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. The combination of imidazolidinone and piperidine rings allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
1-(2-methylpropyl)-3-(piperidin-4-ylmethyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(2)9-15-7-8-16(13(15)17)10-12-3-5-14-6-4-12/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUPNUQXBNLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C1=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














